molecular formula C14H11ClN2O B13684574 6-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine

6-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B13684574
M. Wt: 258.70 g/mol
InChI Key: BRXJHLNPVASISC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse pharmacological and biological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One efficient method includes the use of cyanoacetohydrazide, 4-nitroacetophenone, and 1,1-bis(methylthio)-2-nitroethylene in a mixture of water and ethanol . This approach is catalyst-free and environmentally benign, highlighting its operational simplicity and clean reaction profile .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale multicomponent reactions due to their high atom economy and cost-effectiveness. These methods are designed to minimize the number of steps and maximize yield, making them suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, metal-free oxidizing agents, and photocatalysts. Conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, disrupting essential biological processes in pathogens. This inhibition leads to the compound’s antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. This makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

6-chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11ClN2O/c1-18-13-5-3-2-4-11(13)12-9-17-8-10(15)6-7-14(17)16-12/h2-9H,1H3

InChI Key

BRXJHLNPVASISC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CN3C=C(C=CC3=N2)Cl

Origin of Product

United States

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